molecular formula C11H12O3 B1600339 Ethyl 2-methylbenzoylformate CAS No. 66644-67-5

Ethyl 2-methylbenzoylformate

Cat. No.: B1600339
CAS No.: 66644-67-5
M. Wt: 192.21 g/mol
InChI Key: JDAUJYBYAJXLIU-UHFFFAOYSA-N
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Description

Ethyl 2-methylbenzoylformate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.22 g/mol . It is a colorless to pale yellow liquid known for its sweet, fruity odor. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Ethyl 2-methylbenzoylformate can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorotoluene with ethyl chlorooxoacetate . The reaction typically requires a base such as sodium carbonate and is carried out in an organic solvent like N-methyl pyrrolidine. The reaction conditions include moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product.

In industrial production, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. This method ensures consistent quality and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Ethyl 2-methylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include organic solvents like ethanol, ether, and acetone. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-methylbenzoylformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methylbenzoylformate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, the compound may disrupt the cell membrane integrity of bacteria, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Ethyl 2-methylbenzoylformate can be compared with similar compounds such as methyl benzoylformate and ethyl benzoylformate. These compounds share similar structural features but differ in their specific functional groups and reactivity:

    Methyl Benzoylformate: This compound has a methyl ester group instead of an ethyl ester group.

    Ethyl Benzoylformate: Similar to this compound, this compound has an ethyl ester group but lacks the methyl substitution on the benzene ring. It is used in various organic synthesis reactions and industrial applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 2-(2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAUJYBYAJXLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469582
Record name ETHYL 2-METHYLBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66644-67-5
Record name ETHYL 2-METHYLBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 83 g of diethyl oxalate in toluene (170 g) was cooled to −40° C. or lower. The Grignard reagent prepared as described above was added dropwise at −40° C. or lower, and this was retained at −40° C. for 2 hours. To the reaction mixture was added 234 g of 10% sulfuric acid, and an organic layer was recovered. The resulting organic layer was washed with 134 g of water, and dried with magnesium sulfate. After concentration with an evaporator, distillation under high vacuum, and silica gel column purification afforded 33.1 g of ethyl 2-(methyl-phenyl)-2-oxoacetate.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
234 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of diethyl oxalate (30 g) in anhydrous THF (300 ml) was cooled to -30° C. A solution of o-tolyl magnesium chloride in THF (1 M, 140 ml) was added to the above solution at a temperature of the reaction solution of -20° C. After stirring at -30° C. for 30 minutes, the mixture was allowed to warm up to 0° C. and combined with an aqueous ammonium chloride solution. The mixture was concentrated under reduced pressure. The residue was treated with water and diethyl ether and phases were separated. The organic phase was washed with water, dried over anhydrous magnesium sulfate and concentrated to give a yellow oil. The oil was subjected to silica gel column chromatography (eluent: hexane/ethyl acetate=10/1) to give the desired ethyl 2-methylbenzoylformate (18 g, yield: 87%).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
o-tolyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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